
5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexyl ring, an amino group, and a triazolone moiety, making it an interesting subject for chemical synthesis and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: This step involves the preparation of the (1S,2S)-2-aminocyclohexyl intermediate through the reduction of a suitable precursor, such as a cyclohexanone derivative, using reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The aminocyclohexyl intermediate is then coupled with a suitable methylating agent, such as methyl iodide, under basic conditions to form the desired methylated product.
Cyclization: The final step involves the cyclization of the methylated intermediate with a triazolone precursor, such as hydrazine and an appropriate carbonyl compound, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazolone ring, using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group, using reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halogenating agents.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolone derivatives.
Substitution: Formation of substituted triazolone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in manufacturing and materials science.
作用機序
The mechanism of action of 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of signaling cascades, and modulation of gene expression.
類似化合物との比較
Similar Compounds
N-Ethyl-p-menthane-3-carboxamide: Known for its cooling effects and used in various consumer products.
N-Cyclopropyl-5-methyl-2-isopropylcyclohexanecarboxamide: Another compound with similar structural features and applications in cooling agents.
N-(4-Methoxyphenyl)-p-menthanecarboxamide: Used in pharmaceutical formulations for its bioactive properties.
Uniqueness
5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique combination of a cyclohexyl ring, an amino group, and a triazolone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
3-[[(1S,2S)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H18N4O/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11/h7-8H,2-6,11H2,1H3,(H,13,15)/t7-,8-/m0/s1 |
InChIキー |
KBIPXRKUZZOFHD-YUMQZZPRSA-N |
異性体SMILES |
CN1C(=NNC1=O)C[C@@H]2CCCC[C@@H]2N |
正規SMILES |
CN1C(=NNC1=O)CC2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
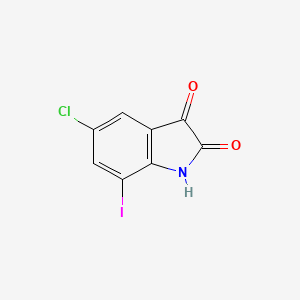
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
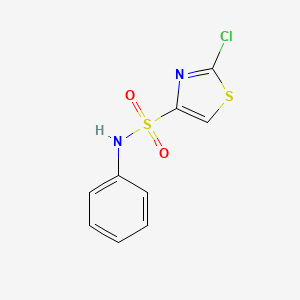
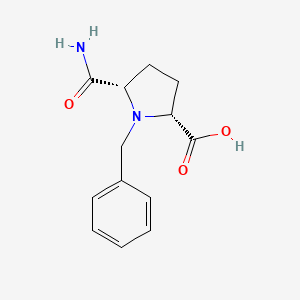

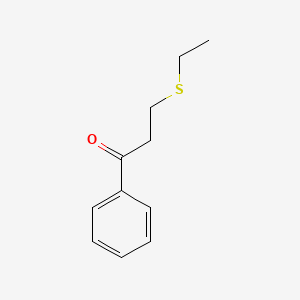
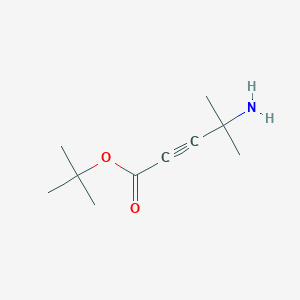

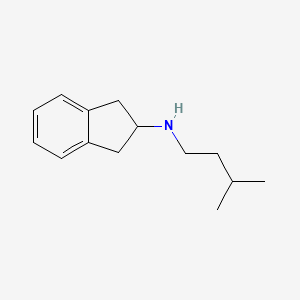
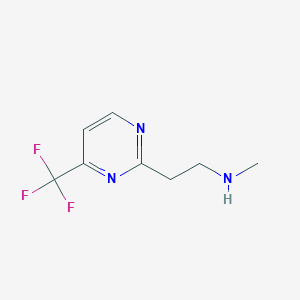


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)
